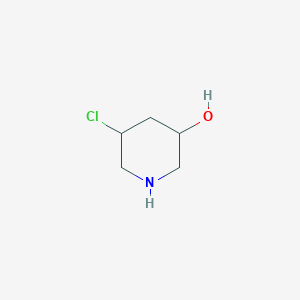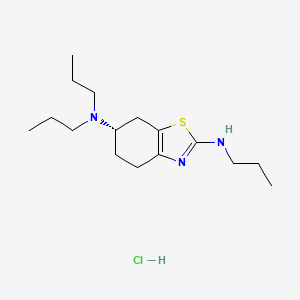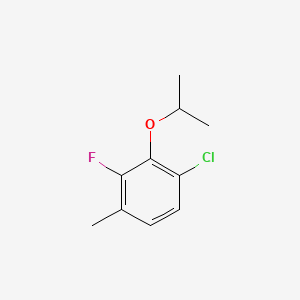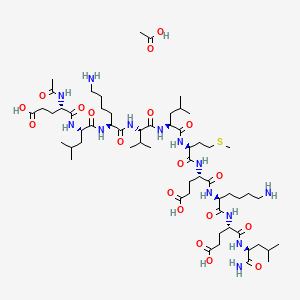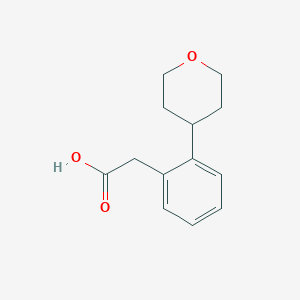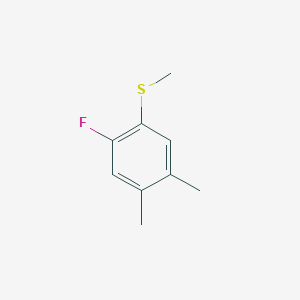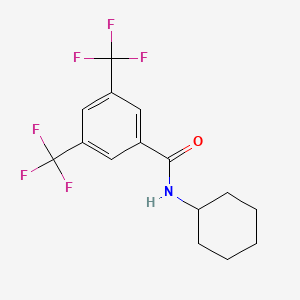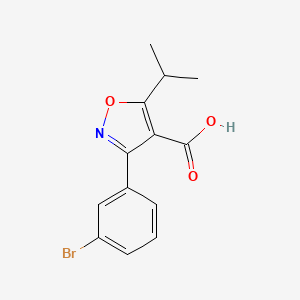
4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline is an organic compound characterized by the presence of both difluoroethoxy and difluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline typically involves the introduction of difluoroethoxy and difluoromethyl groups onto an aniline derivative. One common method involves the use of difluoromethylation reagents and difluoroethoxy intermediates under controlled reaction conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of difluoroethoxy and difluoromethyl groups can influence the compound’s reactivity and interactions with other molecules, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives with fluorinated groups, such as:
- 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
- 4-(Difluoromethoxy)-2-(difluoromethyl)aniline
- 4-(Fluoroethoxy)-2-(fluoromethyl)aniline
Uniqueness
4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline is unique due to the specific arrangement of its difluoroethoxy and difluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specialized chemical functionalities .
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-2-(difluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4NO/c10-8(11)4-15-5-1-2-7(14)6(3-5)9(12)13/h1-3,8-9H,4,14H2 |
InChI Key |
NXIJSCMLPNQPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
